molecular formula C16H13ClN2OS2 B2952781 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-55-9

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2952781
CAS RN: 896352-55-9
M. Wt: 348.86
InChI Key: LBXJMFLJLZQOHK-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is known to have various biochemical and physiological effects that make it an interesting candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and reactivity of related compounds have been extensively studied. For instance, the reaction of omega-chloroalkyl isocyanates with active methylene compounds has been explored to create a variety of heterocyclic compounds, including thiazolines and oxazolidines, which are crucial intermediates in organic synthesis (Basheer & Rappoport, 2006).

Anticancer Applications

  • Benzothiazole derivatives have shown potential in anticancer research. For example, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

  • Novel benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel 2-substituted-1Hbenzimidazole derivatives and their evaluation against various microorganisms highlight the antimicrobial potential of benzamide-based compounds (Abdellatif et al., 2013).

Supramolecular Chemistry

  • N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation, which is significant for designing new materials in supramolecular chemistry (Yadav & Ballabh, 2020).

Antioxidant Activity

  • The antioxidant activity of benzothiazole derivatives was evaluated in the context of acetaminophen toxicity, revealing that certain derivatives could inactivate reactive chemical species, which is vital for developing therapeutic agents (Cabrera-Pérez et al., 2016).

Antibacterial Agents

  • Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents demonstrates the ongoing efforts to develop new antibiotics in response to growing antibiotic resistance (Palkar et al., 2017).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXJMFLJLZQOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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